molecular formula C16H14O2 B1655172 methyl (E)-2,3-diphenylprop-2-enoate CAS No. 32892-18-5

methyl (E)-2,3-diphenylprop-2-enoate

Cat. No.: B1655172
CAS No.: 32892-18-5
M. Wt: 238.28 g/mol
InChI Key: UPPQALKIAPIOGN-NTCAYCPXSA-N
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Description

Alpha-Phenylcinnamic acid methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a phenyl group attached to the cinnamic acid structure, with a methyl ester functional group. This compound is known for its off-white crystalline appearance and has a molecular formula of C16H14O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Phenylcinnamic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of alpha-Phenylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.

Another method involves the transesterification of alpha-Phenylcinnamic acid with methyl acetate in the presence of a base catalyst like sodium methoxide . This reaction also requires heating to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of methyl (E)-2,3-diphenylprop-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenylcinnamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl (E)-2,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties . Additionally, its structure allows it to interact with cellular membranes, affecting membrane stability and function .

Comparison with Similar Compounds

Alpha-Phenylcinnamic acid methyl ester can be compared with other cinnamic acid derivatives, such as:

Uniqueness

The presence of both the phenyl group and the methyl ester functional group in methyl (E)-2,3-diphenylprop-2-enoate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Conclusion

Alpha-Phenylcinnamic acid methyl ester is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it valuable for synthetic chemistry, biological studies, and industrial applications

Properties

CAS No.

32892-18-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl (E)-2,3-diphenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c1-18-16(17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+

InChI Key

UPPQALKIAPIOGN-NTCAYCPXSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2

SMILES

COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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